molecular formula C24H21F3N4O3 B11501194 3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11501194
M. Wt: 470.4 g/mol
InChI Key: ZMBRZULSQGUVKF-UHFFFAOYSA-N
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Description

3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group, a phenylpiperazine moiety, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves the reaction of benzoyl chloride with 4-(trifluoromethyl)aniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, may vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized to achieve high yield and purity, often involving multiple purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may result in various substituted phenylpiperazine derivatives.

Scientific Research Applications

3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21F3N4O3

Molecular Weight

470.4 g/mol

IUPAC Name

3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C24H21F3N4O3/c25-24(26,27)18-9-10-22(30-13-11-29(12-14-30)19-6-2-1-3-7-19)21(16-18)28-23(32)17-5-4-8-20(15-17)31(33)34/h1-10,15-16H,11-14H2,(H,28,32)

InChI Key

ZMBRZULSQGUVKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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